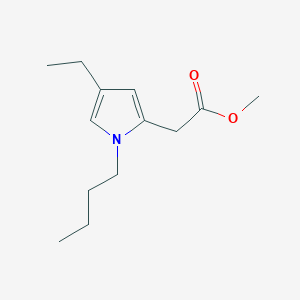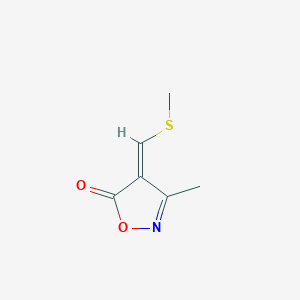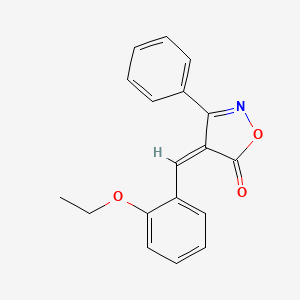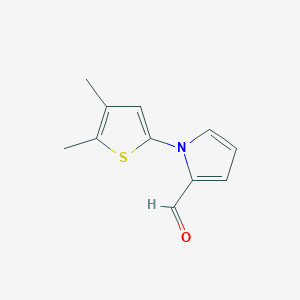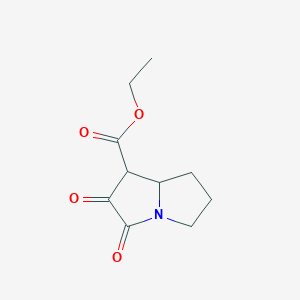![molecular formula C10H8BrNO3 B12878535 2-(Bromomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12878535.png)
2-(Bromomethyl)benzo[d]oxazole-5-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)benzo[d]oxazole-5-acetic acid typically involves the bromination of benzo[d]oxazole derivatives. One common method is the reaction of 2-methylbenzo[d]oxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)benzo[d]oxazole-5-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, and primary amines in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
2-(Bromomethyl)benzo[d]oxazole-5-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-5-acetic acid involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: Similar structure but with a chlorine atom instead of bromine.
2-Methylbenzo[d]oxazole: Lacks the bromomethyl group, leading to different reactivity and applications.
2-(Hydroxymethyl)benzo[d]oxazole: Contains a hydroxymethyl group, which alters its chemical properties and biological activities.
Uniqueness
2-(Bromomethyl)benzo[d]oxazole-5-acetic acid is unique due to its bromomethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for developing new therapeutic agents and chemical intermediates .
Properties
Molecular Formula |
C10H8BrNO3 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
2-[2-(bromomethyl)-1,3-benzoxazol-5-yl]acetic acid |
InChI |
InChI=1S/C10H8BrNO3/c11-5-9-12-7-3-6(4-10(13)14)1-2-8(7)15-9/h1-3H,4-5H2,(H,13,14) |
InChI Key |
JXTHVHBDDRHNDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)N=C(O2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12878454.png)
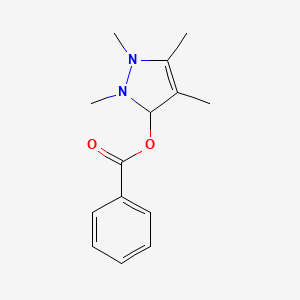

![2-(Chloromethyl)-7-methylbenzo[d]oxazole](/img/structure/B12878466.png)
![N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B12878470.png)
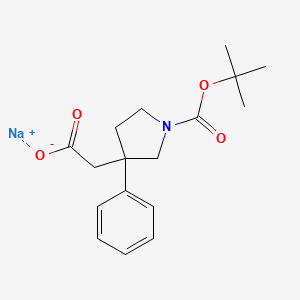
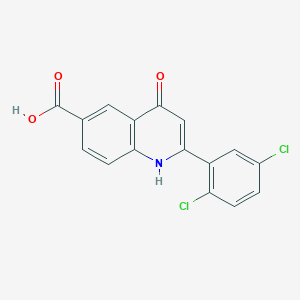
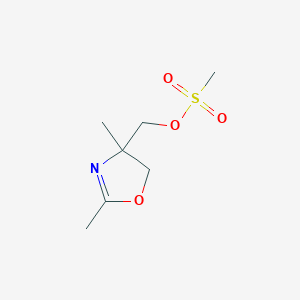
![4-Formylbenzo[d]oxazole-2-acetic acid](/img/structure/B12878500.png)
